molecular formula C19H24O3 B032396 11beta-Hydroxyboldione CAS No. 898-84-0

11beta-Hydroxyboldione

Cat. No.: B032396
CAS No.: 898-84-0
M. Wt: 300.4 g/mol
InChI Key: ZHOLUHXKCIXGSR-KCZNZURUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11beta-Hydroxyboldione is a significant oxidative metabolite of the anabolic-androgenic steroid (AAS) boldione (1,4-androstadiene-3,17-dione). This compound is of high interest in forensic, clinical, and anti-doping research as a primary reference standard for the identification and quantification of boldione administration. Its primary research value lies in elucidating the metabolic pathways of boldione, a prohormone that converts to boldenone in vivo. By studying this compound, researchers can develop more sensitive and specific analytical methods, such as LC-MS/MS and GC-MS, for detecting boldione use in athletic populations and in regulatory compliance testing. The presence of the 11β-hydroxy group is a key diagnostic marker, and this compound serves as an essential calibrant for accurate mass spectrometric analysis. Furthermore, it aids in understanding the structure-activity relationships of modified steroids and their excretion profiles. This product is provided exclusively as a high-purity analytical standard for controlled laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-15,17,21H,3-6,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOLUHXKCIXGSR-KCZNZURUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432127
Record name (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898-84-0
Record name 11beta-Hydroxyboldione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000898840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Androstadien-11β-ol-3,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11.BETA.-HYDROXYBOLDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5716EN1N08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation and Biotransformation of 11β Hydroxyboldione

Pathways of Formation

C-17 Side-Chain Cleavage of Prednisolone (B192156) and Related Glucocorticoids

A primary route to the formation of 11β-Hydroxyboldione is through the cleavage of the C-17 side-chain of prednisolone and similar glucocorticoids. This transformation can be achieved through both chemical and microbial methods.

Several chemical methods have been developed to cleave the hydroxy ketone bond between C-17 and C-20 of corticosteroids to yield 17-ketosteroids like 11β-Hydroxyboldione nih.gov. Research has identified various reagents and conditions that facilitate this side-chain cleavage of prednisolone. For instance, the reaction of prednisolone with zinc chloride in dry tetrahydrofuran (B95107) (THF) has been shown to produce 11β-Hydroxyboldione in a 76% yield nih.govwikipedia.org. Other methods include the use of ethanolic potassium hydroxide (B78521) (KOH), which affords a 23% yield, and a Wittig reaction using stable ylides, resulting in a 56% yield nih.govwikipedia.org. The Reformatsky reaction conditions have also been utilized, leading to a moderate yield of 60% nih.govwikipedia.org.

Microbial transformations also play a significant role in the side-chain cleavage of prednisolone. The filamentous fungus Acremonium strictum has been shown to transform prednisolone at its side chain, producing 11β-hydroxyandrost-1,4-dien-3,17-dione as one of the metabolites researchgate.net. Similarly, certain gut bacteria, such as Clostridium scindens, possess the steroid-17,20-desmolase enzyme, which is capable of cleaving the side-chain of glucocorticoids like cortisol and prednisolone to form 11-oxygenated androgens nih.govoup.comdntb.gov.ua.

Table 1: Chemical Methods for the Side-Chain Cleavage of Prednisolone to 11β-Hydroxyboldione

Reagent/Method Yield (%) Reference
Zinc Chloride (in dry THF) 76 nih.govwikipedia.org
Reformatsky Reaction 60 nih.govwikipedia.org
Wittig Reaction (stable ylides) 56 nih.govwikipedia.org
Ethanolic Potassium Hydroxide 23 nih.gov

Environmental Transformation Pathways of Glucocorticoids Leading to 11β-Hydroxyboldione

Glucocorticoids are released into the environment and can undergo various transformations, potentially leading to the formation of 11β-Hydroxyboldione. These transformations can occur during wastewater treatment and through natural degradation processes.

During water and wastewater disinfection, the use of free chlorine (hypochlorous acid) can lead to the formation of disinfection by-products (DBPs) from the reaction with organic matter, including pharmaceuticals like glucocorticoids nih.gov. Studies have shown that the reaction of glucocorticoids with free chlorine can yield a complex mixture of transformation products, including those from the cleavage of the C-17 side-chain nih.gov. Specifically, the formation of 11β-hydroxyboldione from prednisolone has been noted as a potential transformation pathway during chlorination processes nih.gov. This highlights that chemical disinfection of water and wastewater can be a source of bioactive steroidal transformation products nih.gov.

Besides chlorination, other environmental factors can contribute to the degradation of glucocorticoids. Solar light, for instance, has been identified as a factor in the degradation of several glucocorticoids, including prednisolone, in aqueous environments nih.govresearchgate.net. The photodegradation of prednisolone can occur through direct absorption of UVB radiation, leading to its decomposition nih.govresearchgate.net. This process can be enhanced in the presence of oxygen, leading to the formation of reactive oxygen species (ROS) that contribute to the degradation nih.gov. While the direct formation of 11β-Hydroxyboldione through photodegradation of prednisolone is not explicitly detailed in the provided search results, the oxidative cleavage of the C-17 side chain is mentioned as a degradation pathway for some glucocorticoids under solar light nih.gov.

Enzymatic and Non-Enzymatic Biotransformation Routes

The biotransformation of glucocorticoids into 11β-Hydroxyboldione is primarily an enzymatic process. As mentioned earlier, microorganisms play a crucial role. Gut bacteria possessing steroid-17,20-desmolase can cleave the side-chain of C21 glucocorticoids to produce 11-oxygenated C19 androgens oup.comdntb.gov.ua. For example, Clostridium scindens and Propionimicrobium lymphophilum can convert not only endogenous glucocorticoids like cortisol but also exogenous ones such as prednisone (B1679067) and prednisolone into their corresponding 11-oxy-androgens oup.com.

In addition to microbial enzymes, enzymes within the human body are involved in steroid metabolism. While the direct conversion of prednisolone to 11β-Hydroxyboldione in human tissues is less clear, the metabolism of related androgens is well-documented. For instance, androstenedione (B190577) can be converted to 11β-hydroxyandrostenedione by the adrenal enzyme cytochrome P450 11β-hydroxylase (CYP11B1) nih.govresearchgate.net.

Enzymatic Mechanisms in 11β-Hydroxyboldione Metabolism

Once formed, 11β-Hydroxyboldione can be further metabolized by various steroidogenic enzymes. These enzymes modify its structure, leading to a range of other steroid compounds.

The metabolism of 11β-Hydroxyboldione (also referred to as 11OHA4 in some literature) is influenced by several key enzymes, including 11β-hydroxysteroid dehydrogenases (11βHSD), 17β-hydroxysteroid dehydrogenases (17βHSD), and steroid 5α-reductases (SRD5A) nih.govnih.gov.

11β-Hydroxysteroid Dehydrogenase (11βHSD): There are two main isoenzymes, 11βHSD1 and 11βHSD2. 11βHSD2 is known to catalyze the conversion of 11β-Hydroxyboldione to 11-ketoandrostenedione nih.gov. Conversely, 11βHSD1 can catalyze the reverse reaction, converting 11-ketoandrostenedione back to 11β-Hydroxyboldione nih.gov.

17β-Hydroxysteroid Dehydrogenase (17βHSD): This family of enzymes is responsible for the interconversion of 17-keto and 17-hydroxy steroids. In the context of 11β-Hydroxyboldione metabolism, 17βHSD can convert it to 11β-hydroxytestosterone nih.gov.

Steroid 5α-Reductase (SRD5A): This enzyme is responsible for the reduction of the double bond at the C4-C5 position. Steroid 5α-reductase types 1 and 2 can convert 11β-Hydroxyboldione to 11β-hydroxy-5α-androstanedione nih.gov.

The interplay of these enzymes can lead to a cascade of metabolites. For example, in androgen-dependent prostate cancer cells (LNCaP), the metabolism of 11β-Hydroxyboldione has been shown to produce 11β-hydroxy-5α-androstanedione, 11-ketoandrostenedione, and 11-ketotestosterone (B164220) nih.gov.

Table 2: Enzymatic Metabolism of 11β-Hydroxyboldione

Enzyme Action on 11β-Hydroxyboldione Resulting Metabolite(s) Reference
11β-Hydroxysteroid Dehydrogenase Type 2 (11βHSD2) Oxidation at C11 11-Ketoandrostenedione nih.gov
17β-Hydroxysteroid Dehydrogenase (17βHSD) Reduction at C17 11β-Hydroxytestosterone nih.gov
Steroid 5α-Reductase (SRD5A) Reduction of C4-C5 double bond 11β-Hydroxy-5α-androstanedione nih.gov

Role of Hydroxylase Enzymes in Steroidogenesis

The introduction of a hydroxyl group at the 11β position is a critical step in the formation of 11β-Hydroxyboldione from its precursor, boldione (also known as androstadienedione). This reaction is catalyzed by hydroxylase enzymes, particularly those belonging to the cytochrome P450 (CYP) superfamily. Specifically, the enzyme 11β-hydroxylase (CYP11B1), located in the mitochondria of adrenal cortex cells, is responsible for the 11β-hydroxylation of various steroids. wikipedia.orgnih.gov This enzyme introduces a hydroxyl group at the 11β position of the steroid nucleus. wikipedia.org Studies have shown that CYP11B1 can convert androstenedione to 11β-hydroxyandrostenedione, a reaction analogous to the formation of 11β-Hydroxyboldione from boldione. nih.govnih.govmdpi.com The catalytic efficiency of CYP11B1 is notably high for androstenedione, suggesting that boldione, a structurally similar compound, could also be a substrate for this enzyme. nih.gov Another isozyme, CYP11B2 (aldosterone synthase), also possesses 11β-hydroxylase activity, although it is primarily involved in aldosterone (B195564) synthesis. wikipedia.orgnih.gov

The mechanism of action for these mitochondrial P450 enzymes involves the transfer of electrons from NADPH via two electron transfer proteins: adrenodoxin (B1173346) reductase and adrenodoxin. wikipedia.org This process facilitates the monooxygenase reaction that introduces the hydroxyl group onto the steroid scaffold. wikipedia.org

Potential Interactions with 11β-Hydroxysteroid Dehydrogenases (11β-HSDs)

The 11β-hydroxy group of 11β-Hydroxyboldione makes it a potential substrate for the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. These enzymes are crucial in regulating the activity of glucocorticoids by interconverting active 11β-hydroxy forms with their inactive 11-keto counterparts. nih.govwikipedia.org There are two main isozymes, 11β-HSD1 and 11β-HSD2, which exhibit distinct activities and tissue distributions.

11β-HSD1 is a bidirectional enzyme that primarily functions as a reductase in vivo, converting inactive cortisone (B1669442) to active cortisol in key metabolic tissues such as the liver and adipose tissue. nih.govresearchgate.netnih.gov This enzyme plays a significant role in amplifying glucocorticoid action at the tissue level. Given its reductase activity on 11-oxosteroids, it is plausible that 11β-HSD1 could catalyze the conversion of an oxidized metabolite of 11β-Hydroxyboldione (11-keto-boldione) back to its active 11β-hydroxy form. Research on the related compound 11β-hydroxyandrostenedione has shown that 11β-HSD1 can catalyze the conversion of 11-ketoandrostenedione back to 11β-hydroxyandrostenedione. nih.gov This suggests a similar potential for the modulation of 11β-Hydroxyboldione activity within tissues expressing 11β-HSD1.

In contrast to 11β-HSD1, 11β-HSD2 is a unidirectional dehydrogenase that inactivates cortisol to cortisone, primarily in mineralocorticoid target tissues like the kidneys. wikipedia.orgnih.gov This enzymatic activity is crucial for preventing the illicit activation of the mineralocorticoid receptor by cortisol. nih.gov The substrate specificity of 11β-HSD2 for 11β-hydroxysteroids suggests that it could potentially metabolize 11β-Hydroxyboldione. Studies on 11β-hydroxyandrostenedione have demonstrated that 11β-HSD2 catalyzes its conversion to the corresponding 11-keto steroid. nih.gov Therefore, it is highly probable that 11β-HSD2 would act on 11β-Hydroxyboldione, converting it to an inactive 11-keto form and thereby terminating its biological activity in tissues where this enzyme is expressed.

EnzymePrimary ActivityPotential Effect on 11β-Hydroxyboldione
11β-HSD1 Reductase (activates glucocorticoids)May convert an oxidized metabolite back to 11β-Hydroxyboldione, potentially prolonging its activity.
11β-HSD2 Dehydrogenase (inactivates glucocorticoids)Likely to inactivate 11β-Hydroxyboldione by converting it to its 11-keto form.

Involvement of Cytochrome P450 Enzymes in Steroid Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of endogenous and exogenous compounds, including steroids. rsc.org Beyond the initial 11β-hydroxylation, other CYP enzymes are likely involved in the further biotransformation of 11β-Hydroxyboldione. The metabolism of the parent compound, boldenone (B1667361), has been shown to be mediated by CYP enzymes. For instance, CYP3A4 has been identified as the enzyme responsible for the 6β-hydroxylation of several anabolic steroids, including boldenone. researchgate.net

Given the structural similarities, it is anticipated that 11β-Hydroxyboldione would also be a substrate for various CYP enzymes, leading to the formation of a range of hydroxylated and otherwise modified metabolites. These metabolic pathways are crucial for the detoxification and elimination of the compound from the body. The specific CYP isozymes involved in the metabolism of 11β-Hydroxyboldione have not been definitively identified in the available literature.

Metabolite Profiling and Identification of Related Compounds

The analysis of metabolites is essential for understanding the complete metabolic fate of a compound. While specific metabolite profiling data for 11β-Hydroxyboldione is scarce, studies on the metabolism of its precursor, boldione, and the related steroid boldenone, provide valuable insights into the expected metabolic products.

Metabolism studies of boldione in humans have revealed the formation of several metabolites, including hydroxylated derivatives and compounds resulting from the reduction of keto groups. nih.gov For boldenone, urinary metabolite analysis has identified compounds such as 5β-androst-1-en-17β-ol-3-one (B1164880) and epiboldenone. gpnotebook.com These findings suggest that the metabolism of 11β-Hydroxyboldione would likely involve similar enzymatic reactions, including hydroxylation, reduction, and conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion. nih.govgpnotebook.com

Identification of 11β-Hydroxy-6α-methylboldione and its Anti-lipaemic Activity

A thorough review of the scientific literature did not yield any specific information regarding the compound 11β-Hydroxy-6α-methylboldione or its anti-lipaemic activity . This particular methylated derivative of 11β-Hydroxyboldione does not appear to have been synthesized, identified as a metabolite, or studied for its pharmacological effects, including any potential impact on lipid profiles.

Biological and Pharmacological Activities of 11β Hydroxyboldione

Glucocorticoid Receptor Interactions and Signaling

Assessment of Glucocorticoid Receptor Agonism/Antagonism

There is currently a lack of specific data from scientific studies assessing the binding affinity of 11β-Hydroxyboldione to the glucocorticoid receptor (GR). Consequently, its potential to act as either an agonist or an antagonist at this receptor has not been established. The interaction of steroids with the GR is a critical determinant of their physiological effects, and the absence of binding studies for 11β-Hydroxyboldione means its glucocorticoid activity remains unknown.

Downstream Gene Expression and Cellular Responses

In the absence of data on the interaction of 11β-Hydroxyboldione with the glucocorticoid receptor, there is no information available regarding its influence on the downstream gene expression and subsequent cellular responses that are mediated by GR activation or inhibition.

Mineralocorticoid Receptor Interactions

Investigation of Mineralocorticoid Receptor Binding and Activation

Similar to the glucocorticoid receptor, there is a lack of published research investigating the binding and activation of the mineralocorticoid receptor (MR) by 11β-Hydroxyboldione. The affinity of a compound for the MR is crucial for understanding its potential effects on pathways regulated by this receptor. Without such studies, the mineralocorticoid activity of 11β-Hydroxyboldione cannot be determined.

Implications for Electrolyte Balance and Blood Pressure Regulation

The regulation of electrolyte balance and blood pressure is a primary function of the mineralocorticoid receptor. Given that there is no information on whether 11β-Hydroxyboldione can bind to and activate or inhibit the MR, no implications for its role in these physiological processes can be drawn at this time.

Androgen Receptor Activity

While boldenone (B1667361), the parent compound of 11β-Hydroxyboldione, is known to be an agonist of the androgen receptor (AR) with mainly anabolic effects, specific data on the androgenic activity of 11β-Hydroxyboldione itself is not available in the reviewed scientific literature. The addition of a hydroxyl group at the 11β position can significantly alter the pharmacological profile of a steroid, and therefore, the androgenic properties of boldenone cannot be directly extrapolated to its 11β-hydroxylated metabolite without specific investigation.

Assessment of Androgenic or Anti-androgenic Properties

11β-Hydroxyboldione, also known as 11β-hydroxyandrostenedione (11OHA4), is generally considered to possess low intrinsic androgenic activity. revvity.com Early studies postulated that the 11β-hydroxylation of androstenedione (B190577) (A4) might be a mechanism to inactivate it, thereby preventing its conversion to more potent androgens like testosterone (B1683101). revvity.com

Research has demonstrated that 11β-Hydroxyboldione itself exhibits significantly lower androgenic potential compared to dihydrotestosterone (B1667394) (DHT). In one in vitro model sensitive to androgens, 11β-Hydroxyboldione was found to be approximately 35-fold less potent than DHT. revvity.com Its direct activity at the androgen receptor (AR) is considered negligible. However, its role as a precursor in the broader 11-oxygenated androgen pathway is of significant biological importance. Through peripheral metabolism, 11β-Hydroxyboldione can be converted into highly potent androgens such as 11-ketotestosterone (B164220) (11KT) and 11-ketodihydrotestosterone (B1662675) (11KDHT), which are strong agonists of the androgen receptor, with potencies comparable to testosterone and DHT, respectively.

Recent studies have also investigated the potential for 11β-Hydroxyboldione to interact with other steroid hormone receptors. Interestingly, some C11-oxy C19 steroids, including 11β-Hydroxyboldione, have been shown to exhibit partial antagonist activity at the progesterone (B1679170) receptor B (PRB) isoform at a concentration of 10 μM in cell-based assays. No antagonistic activity was observed at the progesterone receptor A (PRA) isoform.

CompoundReceptor ActivityPotency Comparison
11β-Hydroxyboldione Weak Androgen Receptor Agonist~35-fold less potent than DHT
11β-Hydroxyboldione Partial Progesterone Receptor B AntagonistActive at 10 μM

Relevance to Adrenal Androgen Pathways

11β-Hydroxyboldione is a key steroid in the 11-oxygenated androgen synthesis pathway, which originates primarily in the adrenal glands. nih.gov This pathway represents a significant source of androgens, particularly in women and in certain pathological conditions.

The synthesis of 11β-Hydroxyboldione begins with the conversion of androstenedione (A4) by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1). nih.gov This enzyme is predominantly expressed in the zona fasciculata and zona reticularis of the adrenal cortex. researchgate.net While CYP11B1's primary role is in the final step of cortisol synthesis, it also efficiently catalyzes the 11β-hydroxylation of A4 to form 11β-Hydroxyboldione. nih.gov

Once produced in the adrenal glands, 11β-Hydroxyboldione is released into circulation and acts as a precursor for the synthesis of more potent androgens in peripheral tissues. nih.gov In tissues such as adipose and the prostate, 11β-Hydroxyboldione can be metabolized by various enzymes, including 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2), aldo-keto reductase 1C3 (AKR1C3), and steroid 5α-reductase (SRD5A). These enzymatic conversions lead to the formation of 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT), which are potent androgens. wikipedia.org The production of 11-oxygenated androgens is stimulated by adrenocorticotropic hormone (ACTH). nih.gov

Other Receptor-Mediated Effects

While the primary focus of research on 11β-Hydroxyboldione has been on its role within the androgen pathway, emerging evidence suggests potential interactions with other steroid hormone receptors.

As mentioned previously, a 2023 study demonstrated that 11β-Hydroxyboldione can act as an antagonist at the progesterone receptor B (PRB) isoform in vitro. This finding suggests a potential for 11β-Hydroxyboldione to modulate progesterone signaling. The same study did not find any antagonistic activity at the progesterone receptor A (PRA) isoform.

Currently, there is limited specific information available in the scientific literature regarding the direct binding affinity and functional activity of 11β-Hydroxyboldione at the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER). Further research is required to fully elucidate the complete receptor interaction profile of this adrenal steroid.

In Vitro and In Vivo Biological Models

Cell-Based Assays for Receptor Activation and Enzyme Inhibition

Various cell-based assays have been instrumental in understanding the biological activities of 11β-Hydroxyboldione. Androgen-dependent prostate cancer cell lines, such as LNCaP, have been utilized to study the metabolism of 11β-Hydroxyboldione and the subsequent activation of the androgen receptor by its metabolites. nih.gov These studies have shown that LNCaP cells can metabolize 11β-Hydroxyboldione to more potent androgens like 11-ketotestosterone and 11-ketodihydrotestosterone. biorxiv.org

To assess the direct androgenic activity of 11β-Hydroxyboldione and its metabolites, researchers employ reporter gene assays in cell lines like CV1 or HEK293, which are co-transfected with an androgen receptor expression vector and a reporter gene construct. These assays have confirmed the low intrinsic androgenicity of 11β-Hydroxyboldione itself.

The enzymatic conversion of 11β-Hydroxyboldione has also been studied using cell-based models. For instance, cells transfected with specific steroidogenic enzymes, such as CYP11B1, have been used to investigate the biosynthesis of 11β-Hydroxyboldione from androstenedione. Similarly, cells expressing enzymes like 11βHSD2 have been used to study its conversion to 11-ketoandrostenedione. While 11β-Hydroxyboldione is known to be a substrate for these enzymes, specific inhibitory constants (e.g., IC50 values) for 11β-Hydroxyboldione against key steroidogenic enzymes are not widely reported in the literature.

Cell LineAssay TypeInvestigated Aspect of 11β-HydroxyboldioneKey Findings
LNCaPMetabolism StudiesConversion to other steroidsMetabolized to potent androgens (11KT, 11KDHT)
CV1 / HEK293Reporter Gene AssaysAndrogen Receptor ActivationExhibits low intrinsic androgenic activity
Transfected CellsEnzyme Activity AssaysBiosynthesis and MetabolismServes as a substrate for enzymes like CYP11B1 and 11βHSD2

Animal Models for Pharmacological Effects and Metabolic Impact

Direct in vivo studies administering 11β-Hydroxyboldione to animal models to specifically assess its pharmacological and metabolic effects are limited in the existing scientific literature. Much of the understanding of its role in vivo comes from broader studies on adrenal androgen production and metabolism in various animal models.

It is important to note that common laboratory rodents, such as mice and rats, are not ideal models for studying adrenal androgen production, including that of 11β-Hydroxyboldione. This is because their adrenal glands lack the zona reticularis and the expression of CYP17A1, which are crucial for the production of androgen precursors. mdpi.com

In a study involving castrated rats, it was observed that androstenedione, the precursor to 11β-Hydroxyboldione, increased prostate weight and prostatic DHT levels, highlighting the in vivo conversion of adrenal precursors to potent androgens. revvity.com While this does not directly assess the effects of 11β-Hydroxyboldione, it supports the concept of peripheral metabolism of adrenal androgens.

Future research utilizing more suitable animal models that possess adrenal androgen synthesis pathways more akin to humans will be necessary to fully elucidate the specific in vivo pharmacological and metabolic impacts of 11β-Hydroxyboldione.

Analytical Methodologies for 11β Hydroxyboldione Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of 11β-Hydroxyboldione analysis, providing the essential separation from complex matrix components and other structurally similar steroids. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is a robust and widely used technique for the quantification of various compounds, including steroids. mdpi.commdpi.com The principle of HPLC-DAD involves separating compounds on a chromatographic column based on their interaction with the stationary and mobile phases. bsu.edu.eg The DAD detector then measures the absorbance of the eluting compounds across a wide range of ultraviolet and visible wavelengths (typically 190-900 nm) simultaneously. ljmu.ac.uk This provides a three-dimensional dataset (time, absorbance, and wavelength), which not only allows for quantification but also gives spectral information that can help in peak identification and purity assessment. ljmu.ac.ukpharmafocuseurope.com

For steroid analysis, a reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid to improve peak shape. bsu.edu.egnih.gov While specific HPLC-DAD methods for 11β-Hydroxyboldione are not extensively detailed in the literature, the methodology is well-established for other steroids and can be adapted. Validation of such a method would be performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). pharmafocuseurope.comnih.gov

ParameterTypical Conditions for Steroid Analysis
ColumnReversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic elution with Acetonitrile/Water or Methanol/Water
Flow Rate0.5 - 1.5 mL/min
Detection WavelengthScanned across UV range (e.g., 200-400 nm); quantification at λmax (e.g., ~240-254 nm for steroids)
Injection Volume10 - 20 µL
Column Temperature25 - 40 °C

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for the sensitive and specific quantification of steroids, including 11-oxygenated androgens like 11β-Hydroxyboldione. nih.govnih.gov These techniques offer superior accuracy compared to immunoassays and greater sensitivity than HPLC-DAD. nih.gov

In an LC-MS/MS system, the liquid chromatograph separates the analytes before they enter the mass spectrometer. The compounds are then ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The mass spectrometer acts as a highly specific detector. In tandem mass spectrometry, a specific parent ion (precursor ion) for the analyte of interest (e.g., the molecular ion of 11β-Hydroxyboldione) is selected in the first mass analyzer, fragmented in a collision cell, and then specific fragment ions (product ions) are monitored in the second mass analyzer. nih.govresearchgate.net This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, allowing for very low limits of quantification. ugent.be

Validated LC-MS/MS methods for 11β-Hydroxyboldione (referred to as 11β-hydroxyandrostenedione or 11OHA4) have been developed for clinical research. nih.gov These methods can achieve lower limits of quantification well below endogenous concentrations, often in the picomolar (pmol/L) range. nih.gov

ParameterReported Conditions for 11-Oxygenated Androgen Analysis
ChromatographyOnline-SPE-LC-MS/MS nih.gov
Run Time~6.6 minutes nih.gov
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z) for 11β-HydroxyboldioneTypically corresponds to [M+H]+
Product Ions (m/z) for 11β-HydroxyboldioneSpecific fragments resulting from collision-induced dissociation
Lower Limit of Quantification (LLOQ)320 pmol/L for 11β-Hydroxyboldione nih.gov
Recovery100% - 114% for 11β-Hydroxyboldione nih.gov
Precision (CV%)2% - 7% for 11β-Hydroxyboldione nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) represents a further advancement in analytical capability. nih.gov UHPLC systems use columns with smaller particle sizes (<2 µm), which allows for faster analysis times and better separation efficiency compared to conventional HPLC. nih.gov

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, measure the mass-to-charge ratio (m/z) of ions with very high accuracy and resolution. semanticscholar.orgmdpi.com This enables the determination of the elemental composition of an ion, providing a high degree of confidence in compound identification, even without a reference standard. Instead of monitoring specific SRM transitions, HRMS can be operated in full-scan mode to collect data on all ions within a mass range, allowing for retrospective analysis of samples for compounds not initially targeted. nih.gov For quantification, data can be processed by extracting the narrow-mass-window chromatogram for the accurate mass of the target analyte. mdpi.com This approach is particularly valuable in metabolomics and screening for a wide range of compounds in complex samples like urine. semanticscholar.orgnih.gov

ParameterTypical Conditions for Steroid Metabolite Screening
ColumnUHPLC Column (e.g., C18 or Biphenyl, <2 µm particle size) nih.gov
Mobile PhaseGradient elution with Acetonitrile/Methanol and Water containing additives like formic acid and ammonium (B1175870) formate (B1220265) nih.gov
Mass SpectrometerQ-TOF or Orbitrap nih.gov
Acquisition ModeFull-scan with data-dependent MS2 (ddMS2) nih.gov
Mass Rangee.g., 100-1000 m/z nih.gov
Mass Accuracy< 5 ppm
Limit of Detection (LOD)Can reach low ng/mL or fmol levels semanticscholar.org

Sample Preparation and Extraction Procedures

Effective sample preparation is a critical step to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. The procedures vary significantly depending on the matrix.

Plasma/Serum: The analysis of 11β-Hydroxyboldione in plasma or serum often begins with a simple protein precipitation step, where an organic solvent like methanol or acetonitrile is added to the sample to denature and remove proteins. nih.gov For higher throughput and cleaner extracts, online Solid-Phase Extraction (SPE) is frequently coupled directly to the LC-MS/MS system. nih.gov In this setup, the sample is injected onto a small SPE column that retains the steroids while salts and other polar interferences are washed away, after which the retained analytes are eluted directly onto the analytical column. nih.gov Liquid-liquid extraction (LLE) is another common technique used for steroid analysis in plasma. nih.gov

Urine: Steroids in urine are often present as glucuronide or sulfate (B86663) conjugates, which are more water-soluble. nih.govdtu.dk To analyze the total amount of 11β-Hydroxyboldione, a deconjugation step is required. This is typically achieved by enzymatic hydrolysis using β-glucuronidase and/or arylsulfatase. nih.gov Following hydrolysis, the now "free" steroids can be extracted from the aqueous urine matrix using either LLE with a non-polar solvent (e.g., ethyl acetate, diethyl ether) or, more commonly, SPE. nih.govnih.gov SPE cartridges (e.g., C18) are effective at retaining the steroids from the urine sample, which can then be eluted with an organic solvent. researchgate.net

Tissue: For tissue analysis, a homogenization step is first required to break down the cellular structure. The homogenized tissue is then typically subjected to an extraction with an organic solvent or a combination of LLE and SPE to isolate the steroids from the complex matrix. nih.gov

The detection of steroids in environmental samples is challenging due to their very low concentrations (ng/L range). mdpi.commdpi.com Therefore, a significant pre-concentration step is necessary.

Water/Wastewater: Solid-Phase Extraction (SPE) is the most widely used technique for extracting and concentrating steroids from aqueous environmental samples. researchgate.nettandfonline.com Large volumes of water (often 100 mL to 1 L) are passed through an SPE cartridge packed with a sorbent like C18 or a polymeric material. mdpi.comresearchgate.net The steroids are adsorbed onto the sorbent, and the cartridge is then washed to remove interferences. Finally, the analytes are eluted with a small volume of an organic solvent (e.g., methanol or ethyl acetate), achieving a high concentration factor. researchgate.net For some applications, direct large-volume injection (LVI) into an HPLC system can be used, reducing sample preparation time, although this may be less suitable for highly complex matrices like wastewater influent. nih.gov

Method Validation and Quality Control in Research Studies

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For 11β-hydroxyboldione research, this involves a comprehensive evaluation of several performance characteristics to guarantee that the method can deliver dependable and reproducible results.

The validation of an LC-MS/MS assay for 11β-hydroxyboldione and other related 11-oxygenated C19 steroids involves establishing key performance metrics. These parameters ensure that the measurements are reliable and reproducible.

Accuracy and Precision

Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. In a validated LC-MS/MS method for 11β-hydroxyboldione (11OHA4), accuracy is often expressed as the percentage of recovery of a known amount of the analyte. Precision is typically reported as the relative standard deviation (%RSD) for both intra-day and inter-day analyses. semanticscholar.org

One study reported the following validation data for their LC-MS/MS assay for 11OHA4: semanticscholar.org

ParameterConcentration LevelValue
Accuracy (%) LLOQ (0.66 nmol/L)Not Reported
Low (1.98 nmol/L)99.4%
Medium (24.8 nmol/L)98.8%
High (132.3 nmol/L)101.5%
Precision (Intra-day %RSD) LLOQ (0.66 nmol/L)9.5%
Low (1.98 nmol/L)2.4%
Medium (24.8 nmol/L)4.8%
High (132.3 nmol/L)7.0%
Precision (Inter-day %RSD) LLOQ (0.66 nmol/L)9.3%
Low (1.98 nmol/L)7.6%
Medium (24.8 nmol/L)Not Reported
High (132.3 nmol/L)Not Reported

Data sourced from a study on 11-oxygenated C19 steroids in Polycystic Ovary Syndrome. semanticscholar.org

Another research group that developed an online-solid-phase extraction-LC-MS/MS method reported mean recoveries for 11β-hydroxyandrostenedione to be between 85% and 117%, with coefficients of variation (CVs) of ≤ 15%. nih.gov

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A study developing an LC-MS/MS assay for several steroids, including 11β-hydroxyandrostenedione, established the following parameters: semanticscholar.orgnih.govresearchgate.net

ParameterValue
Linearity (r²) 0.9869
Limit of Detection (LOD) 32 pmol/L
Lower Limit of Quantification (LLOQ) 0.66 nmol/L (equivalent to 0.25 nmol/L in another study)

Data compiled from multiple research articles on the analysis of 11-oxygenated steroids. semanticscholar.orgnih.govresearchgate.net

The linearity was proven over a range of 0.8 to 33 nmol/l for 11β-hydroxyandrostenedione. nih.gov

In the context of analytical chemistry, specificity is the ability of a method to measure the analyte of interest accurately and specifically in the presence of other components that may be expected to be present in the sample matrix. Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other, similar compounds.

For 11β-hydroxyboldione, this is particularly important due to the presence of structurally similar endogenous steroids. Analytical methods, such as LC-MS/MS, must be able to distinguish 11β-hydroxyboldione from other androgens and their metabolites. This is achieved by optimizing the chromatographic separation and the mass spectrometric detection parameters.

During the development of an LC-MS/MS method for 11-oxygenated androgens, multiple interferences were observed among the analytes. nih.gov The chromatographic method must be capable of separating these closely related compounds to ensure that the signal detected for 11β-hydroxyboldione is not influenced by other steroids. This is often a challenge, as many steroids are isomeric, meaning they have the same mass and can only be distinguished by their chromatographic retention time.

The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity. By selecting a specific precursor ion for 11β-hydroxyboldione and then monitoring for a unique product ion after fragmentation, the method can achieve a high degree of specificity, even if other compounds co-elute from the chromatography column. The selection of unique multiple reaction monitoring (MRM) transitions is a critical step in the development of a specific and selective LC-MS/MS method for 11β-hydroxyboldione.

Structure Activity Relationship Sar Studies of 11β Hydroxyboldione and Its Analogs

Computational and In Silico Approaches to SAR

Computational methods provide valuable insights into how 11β-Hydroxyboldione and related steroids interact with their biological targets, most notably the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. These enzymes catalyze the interconversion of 11β-hydroxy steroids and their 11-keto counterparts, thereby modulating the activity of steroid hormones. mdpi.complos.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the binding of ligands to protein active sites. In the context of 11β-Hydroxyboldione, these simulations are primarily used to understand its interaction with enzymes like 11β-HSD1. plos.org

Docking studies place the steroid molecule into the catalytic site of the enzyme, predicting the most likely binding orientation. For 11β-HSD1, the active site contains key amino acid residues, such as Serine-170 and Tyrosine-183, which are crucial for catalytic activity. plos.org The 11β-hydroxyl group of 11β-Hydroxyboldione is a critical feature for this interaction, as it is the site of oxidation by the enzyme. Docking simulations can elucidate the hydrogen-bonding patterns and hydrophobic interactions that stabilize the steroid within the active site, positioning the 11β-hydroxyl group appropriately relative to the NADP(H) cofactor for the reaction to occur.

MD simulations can further refine this understanding by modeling the dynamic behavior of the enzyme-steroid complex over time. These simulations can reveal conformational changes in the protein upon binding and the stability of the interactions, providing a more complete picture of the binding process. plos.org While specific MD studies for 11β-Hydroxyboldione are not widely published, research on the binding of cortisone (B1669442) (the substrate for the reverse reaction) provides a robust model for how 11-oxygenated steroids are accommodated by the enzyme. plos.org

Pharmacophore Modeling for Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For enzymes like 11β-HSD1, pharmacophore models are typically developed based on a set of known potent inhibitors. These models define the spatial relationships between key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Although 11β-Hydroxyboldione is a substrate rather than a typical inhibitor, its structure contains features that align with these pharmacophore models. The key features of 11β-Hydroxyboldione that would be considered in such a model include:

Hydrogen Bond Donor: The 11β-hydroxyl group.

Hydrogen Bond Acceptors: The ketone groups at C3 and C17.

Hydrophobic Core: The tetracyclic androstane (B1237026) steroid backbone.

By analyzing how well 11β-Hydroxyboldione and its analogs fit these established pharmacophore models, researchers can predict how structural modifications might affect their affinity for the enzyme's active site.

Synthetic Modifications and Derivatization for SAR Exploration

The systematic modification of a lead compound is a cornerstone of SAR studies. For 11β-Hydroxyboldione, this would involve altering its steroidal structure and assessing the impact on biological activity. While a dedicated library of synthetic 11β-Hydroxyboldione derivatives for SAR is not extensively documented, the principles of steroid chemistry guide which modifications are most likely to influence activity. uomustansiriyah.edu.iq

Alterations to the Steroidal Backbone and Functional Groups

Modifications to 11β-Hydroxyboldione can be targeted to several key areas to probe their importance for biological activity:

The 11β-Hydroxyl Group: This is the most critical functional group for its interaction with 11β-HSD enzymes. Converting it to an 11-keto group (forming Adrenosterone) is a natural metabolic step that inactivates or alters its specific activity. researchgate.net Esterification or etherification of this group would be expected to abolish its ability to act as a substrate for 11β-HSD.

The C17-Ketone: The 17-keto group can be stereoselectively reduced to a 17β-hydroxyl group, yielding 11β-hydroxytestosterone. This modification generally increases androgenic activity, as the 17β-hydroxyl is critical for potent androgen receptor binding.

The A-Ring: The Δ4-3-one configuration in the A-ring is important for the activity of many steroid hormones. Modifications such as introducing additional double bonds (e.g., at C1) can enhance androgenic or anabolic activity.

Other Positions: Introducing substituents such as methyl or fluoro groups at various positions on the steroid nucleus (e.g., C2, C6, C9) can influence metabolic stability, receptor affinity, and enzyme interaction. For instance, 9α-fluorination is a common modification in synthetic corticosteroids that dramatically increases activity. uomustansiriyah.edu.iq

Impact of Stereoisomerism on Activity

Enzymatic reactions are highly sensitive to the stereochemistry of their substrates. The orientation of the hydroxyl group at the C11 position is paramount for the interaction of 11β-Hydroxyboldione with 11β-HSD enzymes.

The natural configuration is beta (β), meaning the hydroxyl group projects "upward" from the plane of the steroid nucleus. The corresponding stereoisomer, 11α-hydroxyandrost-4-ene-3,17-dione, where the hydroxyl group projects "downward," would not be expected to be a good substrate for 11β-HSD enzymes. nih.gov These enzymes are specifically adapted to recognize the 11β-hydroxy configuration. Therefore, the stereochemistry at C11 is a critical determinant of the compound's metabolic fate and biological activity, representing a classic example of stereospecificity in pharmacology.

Correlation of Structural Features with Biological and Pharmacological Activities

The biological activity of 11β-Hydroxyboldione is a direct consequence of its specific structural features. It serves as a crucial node in the metabolic pathway of 11-oxygenated androgens. nih.gov

The core androstane skeleton defines it as a C19 steroid, the precursor class for all androgens. The Δ4-3-one system is a common feature for hormonally active steroids, contributing to receptor binding affinity. The 17-keto group makes it a prohormone; its reduction to a 17β-hydroxyl group is a key activation step towards more potent androgens like 11β-hydroxytestosterone. nih.gov

The defining feature, however, is the 11β-hydroxyl group . This group confers the ability to be recognized and metabolized by 11β-HSD isozymes. The interplay between the 11β-hydroxy form and the 11-keto form (Adrenosterone) is a critical control mechanism. 11β-HSD2 can oxidize 11β-Hydroxyboldione to Adrenosterone, while 11β-HSD1 can catalyze the reverse reaction. mdpi.comresearchgate.net This enzymatic conversion directly links the structure of 11β-Hydroxyboldione to the regulation of the adrenal androgen pool.

The following table summarizes the key structural differences and functional implications for 11β-Hydroxyboldione and its closely related metabolites.

Compound NameC11-Functional GroupC17-Functional GroupPrimary Functional Role
Androstenedione (B190577)HydrogenKetoneCentral androgen precursor
11β-Hydroxyboldione β-Hydroxyl Ketone 11-oxygenated androgen prohormone; substrate for 11β-HSDs
AdrenosteroneKetoneKetone11-oxygenated androgen; product of 11β-Hydroxyboldione oxidation
11β-Hydroxytestosteroneβ-Hydroxylβ-HydroxylActive 11-oxygenated androgen

Identification of Key Structural Determinants for Receptor Binding and Enzyme Interaction

The biological activity of 11β-Hydroxyboldione and its analogs is intricately linked to their three-dimensional structure, which dictates their affinity for various receptors and interaction with key enzymes. The core steroid nucleus, a cyclopentanoperhydrophenanthrene ring system, provides the fundamental scaffold for these interactions. Specific functional groups and structural modifications at various positions on this scaffold are critical determinants of the compound's pharmacological profile.

The presence of a hydroxyl group at the 11β-position is a crucial feature. This group can significantly influence the binding affinity to glucocorticoid (GR) and mineralocorticoid receptors (MR). The 11β-hydroxyl group is known to be a key determinant for glucocorticoid activity. uomustansiriyah.edu.iq It can form hydrogen bonds with amino acid residues within the ligand-binding pocket of these receptors, thereby stabilizing the steroid-receptor complex. frontiersin.orgmdpi.com

The carbonyl group at C3 and the dione (B5365651) functionality at C17 are also essential for receptor binding and enzyme interaction. The C3-keto group is a common feature in active steroids, and the C17-dione suggests that 11β-Hydroxyboldione may serve as a substrate for various hydroxysteroid dehydrogenases (HSDs). Specifically, the 11β-hydroxyl group makes it a potential substrate for 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. researchgate.netnih.gov These enzymes can interconvert active 11β-hydroxy steroids and their inactive 11-keto counterparts, thus modulating the local concentration of active hormones. nih.gov

Table 1: Key Structural Features of 11β-Hydroxyboldione and Their Postulated Effects

Structural FeaturePositionPostulated Effect on Receptor Binding and Enzyme Interaction
Δ¹,⁴-dieneA-ringEnhances glucocorticoid activity; reduces mineralocorticoid activity.
3-keto groupA-ringImportant for binding to steroid receptors.
11β-hydroxyl groupC-ringKey determinant for glucocorticoid activity; facilitates interaction with 11β-HSD enzymes.
17-keto groupD-ringInfluences androgenic and metabolic properties; substrate for 17β-HSD.

Comparative SAR with Parent Compounds (e.g., Prednisolone) and Metabolites

A comparative analysis of the structure-activity relationships of 11β-Hydroxyboldione with its parent compounds, such as prednisolone (B192156), and its potential metabolites provides valuable insights into its pharmacological profile.

Comparison with Prednisolone:

Prednisolone is a well-characterized synthetic glucocorticoid that shares key structural similarities with 11β-Hydroxyboldione, notably the Δ¹,⁴-diene in the A-ring and the 11β-hydroxyl group. drugbank.comclinpgx.org However, a critical difference lies in the substitution at C17. Prednisolone possesses a 17α-hydroxyl group and a C21-hydroxylacetyl side chain, whereas 11β-Hydroxyboldione has a keto group at C17.

This difference at C17 is expected to have a profound impact on their biological activities. The C21-hydroxyl group in prednisolone is crucial for its potent glucocorticoid and anti-inflammatory effects. uomustansiriyah.edu.iq Its absence in 11β-Hydroxyboldione significantly diminishes its glucocorticoid potential relative to prednisolone. The 17α-hydroxyl group in prednisolone also contributes to its glucocorticoid activity. uomustansiriyah.edu.iq

Conversely, the C17-keto group in 11β-Hydroxyboldione makes it structurally more akin to androstenedione, suggesting a potential for androgenic or pro-androgenic activity, which is not a characteristic of prednisolone. nih.govsemanticscholar.org

The metabolism of these two compounds also differs significantly. Prednisolone is primarily metabolized through reduction of the C20-keto group and hydroxylation at various positions. drugbank.comclinpgx.org 11β-Hydroxyboldione, on the other hand, is likely to be metabolized by 17β-HSD, which would reduce the C17-keto group to a hydroxyl group, potentially leading to the formation of more active androgenic metabolites. nih.gov Furthermore, both compounds are substrates for 11β-HSD, which can oxidize the 11β-hydroxyl group to an inactive 11-keto metabolite. nih.gov

Table 2: Structural and Functional Comparison of 11β-Hydroxyboldione and Prednisolone

Feature11β-HydroxyboldionePrednisoloneImplication for Activity
A-Ring Δ¹,⁴-dieneΔ¹,⁴-dieneSimilar enhancement of glucocorticoid and reduction of mineralocorticoid activity relative to Δ⁴ analogs.
C-Ring 11β-hydroxyl group11β-hydroxyl groupBoth are substrates for 11β-HSD; this group is crucial for glucocorticoid activity.
D-Ring (C17) Keto group17α-hydroxyl and 21-hydroxylacetyl side chainPrednisolone's side chain is key for potent glucocorticoid activity. 11β-Hydroxyboldione's keto group suggests potential androgenic/pro-androgenic properties.
Primary Activity Likely weak glucocorticoid with potential androgenic effectsPotent glucocorticoidThe C17 substitution is the primary determinant of their differing primary activities.
Key Metabolic Enzymes 11β-HSD, 17β-HSD11β-HSD, reductasesDifferent metabolic pathways leading to distinct metabolite profiles.

Metabolites:

In contrast, the metabolites of prednisolone are generally less active or inactive, representing a deactivation pathway. clinpgx.org For instance, 20-dihydro metabolites of prednisolone show reduced glucocorticoid activity. clinpgx.org

This comparative SAR analysis highlights that while 11β-Hydroxyboldione and prednisolone share some structural features that confer glucocorticoid-like properties, the significant difference at the C17 position leads to distinct primary activities and metabolic fates.

Environmental and Ecotoxicological Implications of 11β Hydroxyboldione

Occurrence and Fate in Aquatic Environments

The presence and behavior of boldenone (B1667361) and its transformation products in aquatic systems are of growing concern due to their potential endocrine-disrupting properties.

The persistence of boldenone and its metabolites in the environment is a key factor in determining their potential for long-term ecological impact. Research has shown that the degradation of steroids in the environment can be complex. For instance, the steroid progesterone (B1679170) has been observed to biodegrade into boldenone in surface waters, highlighting a potential environmental source of this compound. brunel.ac.uk Furthermore, microbial activity in matrices such as equine feces can lead to the formation of boldenone from other steroids like testosterone (B1683101) and androstenedione (B190577). researchgate.netnih.gov This suggests that environmental compartments with high microbial activity could act as sources for boldenone and its subsequent metabolites. The persistence of another potent synthetic steroid, trenbolone, in manure for extended periods (up to 260 days) underscores the potential for boldenone and its metabolites to also persist in the environment. cambridge.org The degradation of steroids in the environment often follows specific pathways, such as the 9,10-seco pathway utilized by certain bacteria. nih.gov

Ecotoxicological Assessments

The ecotoxicological impact of anabolic steroids on aquatic life is a significant area of research, with a primary focus on their endocrine-disrupting capabilities.

While direct ecotoxicological data for 11β-Hydroxyboldione is lacking, the endocrine-disrupting effects of other anabolic steroids, such as trenbolone, have been well-documented and provide a basis for concern. The metabolite 17β-trenbolone is a potent androgen receptor agonist in fish and can cause adverse effects at low nanogram-per-liter concentrations. nih.govnih.gov These effects include alterations in endocrine function, masculinization of females, and negative impacts on fertility and fecundity. nih.govnih.gov Given that boldenone and its metabolites are also androgens, they are likely to have similar endocrine-disrupting effects on aquatic organisms. Wastewater treatment plant effluents containing various chemicals have been shown to cause reproductive disruption in fish, including altered steroidal hormones and gonadal maturation. frontiersin.org Boldenone undecylenate has been shown to disrupt the immune system and thyroid function in rats, suggesting potential for broader systemic effects in exposed wildlife. nih.gov

The potential for a substance to accumulate in the tissues of organisms and be transferred up the food chain is a critical aspect of its environmental risk. A study conducted in freshwater aquaculture ponds in South China investigated the bioaccumulation of several synthetic steroid hormones, including 17β-boldenone. mdpi.com The study calculated Bioaccumulation Factors (BAFs) for these compounds in various fish tissues.

Bioaccumulation Factors (BAFs) of 17β-Boldenone in Fish Tissues
Fish SpeciesTissueBAF (L/kg)
Bighead Carp (Polyculture)MuscleValue not specified in source
LiverValue not specified in source
GillsValue not specified in source

Note: While the study mentions 17β-boldenone, specific BAF values for this compound were not explicitly provided in the referenced search result. The table structure is provided for illustrative purposes based on the study's parameters.

The hydrophobicity of a chemical, often represented by its log K(ow), is a key indicator of its potential for bioconcentration and bioaccumulation. researchgate.net However, metabolic processes within the organism can significantly influence the actual extent of accumulation. researchgate.net

Risk Assessment and Environmental Monitoring Strategies

A comprehensive environmental risk assessment (ERA) is essential for veterinary medicines to evaluate their potential hazards to the environment. europa.eu The ERA process is typically tiered, starting with an assessment of environmental exposure (Phase I) and proceeding to an ecotoxicological assessment (Phase II) if exposure exceeds certain trigger values. europa.eufda.gov For veterinary pharmaceuticals used in aquaculture or for intensively reared animals, a Phase II assessment is generally required. europa.eu

The risk is often characterized by a risk quotient (RQ), which is the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). europa.eu An RQ greater than 1 indicates a potential for adverse environmental effects.

Effective environmental monitoring relies on sensitive analytical methods to detect low concentrations of these compounds in various environmental matrices. Techniques like LC-MS/MS are crucial for identifying boldenone and its metabolites in samples such as water and urine. rsc.orgnih.govresearchgate.net The development of such methods is vital for monitoring programs aimed at assessing the extent of environmental contamination and ensuring the protection of aquatic ecosystems.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Activities

Future research must prioritize a deep dive into the fundamental biological activities of 11β-Hydroxyboldione. The parent compounds in this class, such as 11β-hydroxyandrostenedione (11OHA4), are known to be produced by the adrenal glands and act as precursors to more potent androgens. nih.govnih.gov For instance, 11OHA4 is metabolized to 11-ketotestosterone (B164220) (11KT), an androgen with potency comparable to testosterone (B1683101). nih.govkarger.comfrontiersin.org

A primary research goal should be to determine if 11β-Hydroxyboldione itself acts as a prohormone, a direct androgen receptor (AR) agonist, or if it possesses unique, non-androgenic activities. It is known that the introduction of a hydroxyl group at the C11 position can significantly alter a steroid's binding affinity and biological action. nih.govwikipedia.org While 11-hydroxy derivatives have shown minimal direct androgenic bioactivity in some assays, their downstream metabolites can be highly active. nih.gov Investigations should explore potential tissue-selective effects, which could be harnessed for therapeutic applications, and characterize its interactions with other steroid receptors or enzymatic pathways beyond the androgen receptor.

Table 1: Key Endogenous 11-Oxygenated Androgens and Their Roles

CompoundAbbreviationPrimary OriginKnown Biological RoleCitation
11β-Hydroxyandrostenedione11OHA4Adrenal GlandMajor adrenal androgen precursor; shows minimal direct androgenic activity. nih.govnih.govnih.gov
11-Ketoandrostenedione11KA4Adrenal/PeripheralMetabolite of 11OHA4; demonstrates androgenic activity similar to androstenedione (B190577). nih.govnih.gov
11β-Hydroxytestosterone11OHTAdrenal GlandMetabolite of testosterone; weak androgen but a precursor to potent androgens. karger.comwikipedia.org
11-Ketotestosterone11KTPeripheral TissuesPotent androgen, with activity similar to testosterone; implicated in androgen excess disorders. nih.govkarger.comfrontiersin.org

Development of Targeted Assays for Specific Research Questions

Progress in understanding 11β-Hydroxyboldione is contingent upon the development of precise and sensitive analytical tools. Current methods for detecting anabolic agents, such as gas chromatography-mass spectrometry (GC-MS), can be adapted, but novel assays are needed to answer specific biological questions.

Future efforts should focus on:

Receptor-Reporter Gene Assays: In vitro androgen bioassays that utilize host cells engineered to express the androgen receptor and a reporter gene (e.g., luciferase) are crucial for quantifying the specific androgenic or anti-androgenic activity of 11β-Hydroxyboldione. nih.govreactionbiology.comcaymanchem.com These assays can determine its potency relative to known androgens like testosterone and dihydrotestosterone (B1667394). karger.comnih.gov

Competitive Binding Assays: Fluorescence polarization-based competitor assays can determine the binding affinity of 11β-Hydroxyboldione for the androgen receptor, providing quantitative data on how strongly it interacts with its primary target.

Specific Immunoassays and LC-MS/MS Methods: The development of highly specific antibodies for use in immunoassays would enable rapid quantification in biological samples. nih.gov Concurrently, refining liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is essential for accurately identifying and quantifying 11β-Hydroxyboldione and its unique metabolites, distinguishing them from the complex background of endogenous steroids. oup.comresearcher.life

Table 2: Comparison of Assay Types for Steroid Research

Assay TypePrincipleApplication for 11β-Hydroxyboldione ResearchCitation
Androgen Receptor (AR) Reporter Assay Measures AR activation via a linked reporter gene (e.g., luciferase) in engineered cells.Quantify agonist or antagonist activity; determine potency. nih.govreactionbiology.comcaymanchem.com
Competitive Binding Assay Measures the displacement of a fluorescently labeled ligand from the AR.Determine binding affinity for the androgen receptor. thermofisher.com
LC-MS/MS Separates compounds by chromatography and identifies them by mass-to-charge ratio.Accurately identify and quantify the parent compound and its specific metabolites in complex biological matrices. oup.comresearcher.life

Advanced Omics Approaches in 11β-Hydroxyboldione Research

To gain a holistic understanding of the impact of 11β-Hydroxyboldione, systems biology approaches are indispensable. "Omics" technologies can provide a comprehensive snapshot of the molecular changes induced by this compound in target cells and tissues.

Metabolomics: Steroid metabolome analysis using LC-MS/MS can map the metabolic fate of 11β-Hydroxyboldione. oup.comresearcher.life This would identify its primary metabolites, clarifying whether it is converted into more or less active compounds and revealing its interactions with key steroidogenic enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSDs) and 5α-reductases. nih.govoup.com

Transcriptomics: RNA-sequencing (RNA-Seq) can be employed to analyze changes in gene expression in tissues of interest (e.g., skeletal muscle, prostate, adipose tissue) following exposure to 11β-Hydroxyboldione. This would reveal the specific genes and signaling pathways it regulates, providing insight into its mechanisms of action beyond simple receptor activation.

Proteomics: Quantitative proteomics would complement transcriptomic data by identifying changes in protein expression and post-translational modifications. This can uncover the functional consequences of the genetic changes induced by the compound, linking receptor activation to physiological outcomes.

Implications for Pharmaceutical and Environmental Sciences

The unique structure of 11β-Hydroxyboldione presents both opportunities and challenges for the pharmaceutical and environmental sciences.

Pharmaceutical Sciences: The development of novel 11β-hydroxy steroid derivatives holds therapeutic promise. By modifying the steroid backbone, it may be possible to design selective androgen receptor modulators (SARMs) that exhibit tissue-specific anabolic activity with reduced androgenic side effects. Furthermore, understanding how these compounds interact with enzymes like 11β-HSD1, a target for treating metabolic diseases, could open new therapeutic avenues. nih.govresearchgate.netmdpi.com The synthesis of novel derivatives could lead to compounds that selectively inhibit key enzymes in steroid metabolism, offering potential treatments for cardiovascular or metabolic disorders. nih.govresearchgate.netmdpi.comdaneshyari.com

Environmental Sciences: The increasing use of synthetic steroids necessitates a thorough evaluation of their environmental impact. Research has shown that anabolic steroids can persist in aquatic environments and that their metabolites can pose ecological risks. nih.gov Future studies must assess the environmental fate of 11β-Hydroxyboldione, including its biodegradability, potential for bioaccumulation, and ecotoxicology. nih.govrsc.org Developing robust methods for detecting this compound and its metabolites in environmental samples is crucial for comprehensive risk assessment and monitoring. rsc.orgfrontiersin.org

Q & A

Q. How can researchers mitigate bias in preclinical studies of 11β-Hydroxyboldione?

  • Methodological Answer :
  • Implement blinding and randomization in animal trials .
  • Pre-register hypotheses and analysis plans on platforms like OSF .
  • Share protocols via platforms like protocols.io to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11beta-Hydroxyboldione
Reactant of Route 2
11beta-Hydroxyboldione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.